

# Introduction: The Architectural Significance of 2-Phenyl-1H-imidazole-4-carbaldehyde

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## Compound of Interest

Compound Name: 2-Phenyl-1H-imidazole-4-carbaldehyde

Cat. No.: B1587446

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**2-Phenyl-1H-imidazole-4-carbaldehyde** (CAS No: 68282-47-3) is an aromatic heterocyclic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and a formyl (carbaldehyde) group at the 4-position. This specific arrangement of functional groups imparts a unique combination of electronic properties, steric features, and chemical reactivity, making it a highly valuable and versatile building block in synthetic chemistry.

The imidazole core is a ubiquitous motif in biologically active molecules, including the essential amino acid histidine and purines, highlighting its inherent biocompatibility and ability to engage in crucial biological interactions. The addition of a phenyl ring introduces lipophilicity and potential for  $\pi$ - $\pi$  stacking interactions, while the aldehyde function serves as a reactive handle for extensive synthetic diversification. Consequently, this molecule is a frequent starting point for the development of compounds with a wide spectrum of therapeutic activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.

## Molecular Structure and Physicochemical Properties

The structural integrity of **2-Phenyl-1H-imidazole-4-carbaldehyde** is the foundation of its chemical behavior. The molecule consists of a planar five-membered imidazole ring linked to a phenyl group and a carbaldehyde group. An important structural feature of the 1H-imidazole ring is the existence of two equivalent tautomeric forms due to the migration of the proton between the two nitrogen atoms.

## Physicochemical Data Summary

All quantitative data for the molecule are summarized in the table below for ease of reference.

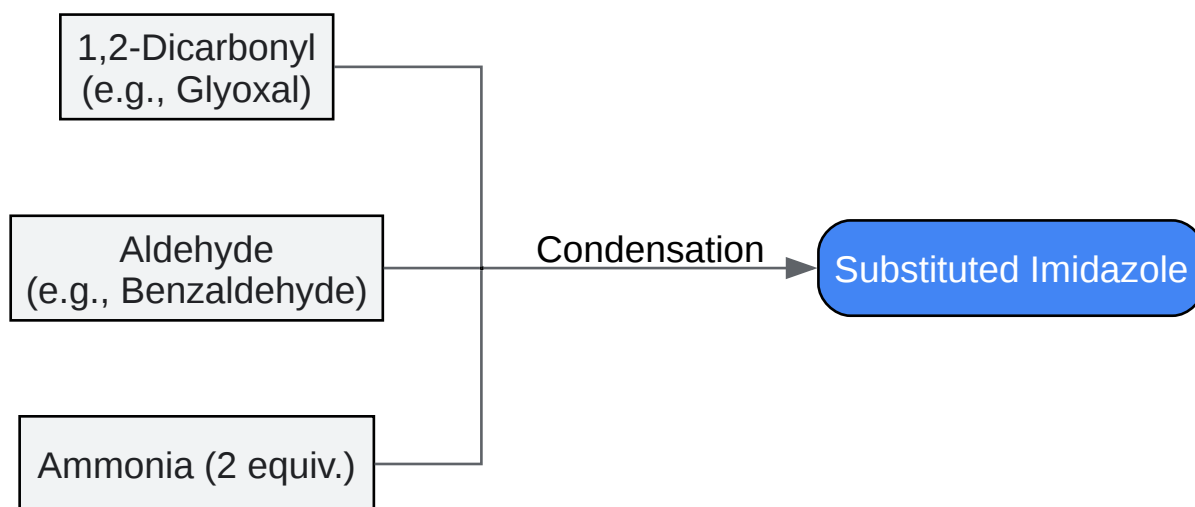
Property	Value	Reference
IUPAC Name	2-phenyl-1H-imidazole-4-carbaldehyde	
CAS Number	68282-47-3	
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O	
Molecular Weight	172.18 g/mol	
Appearance	White to light yellow solid	
Melting Point	167-169 °C	
Boiling Point	418.9 ± 18.0 °C (Predicted)	
SMILES	<chem>C1=CC=C(C=C1)C2=NC=C(N2)C=O</chem>	
InChI	InChI=1S/C10H8N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12)	

## Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of 2,4-disubstituted imidazoles like the title compound can be approached through several established organic chemistry reactions. The most logical and industrially relevant strategies involve the initial construction of the 2-phenylimidazole core followed by formylation, or a multicomponent reaction that assembles the entire substituted ring in a single step.

### Strategy 1: The Debus-Radziszewski Imidazole Synthesis

A classical and highly effective method for creating trisubstituted imidazoles is the Debus-Radziszewski synthesis. This multicomponent reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To specifically target **2-Phenyl-1H-imidazole-4-carbaldehyde**, a protected glyoxal derivative would be required to later reveal the aldehyde functionality, making this a multi-step but reliable approach. A generalized scheme is presented below.

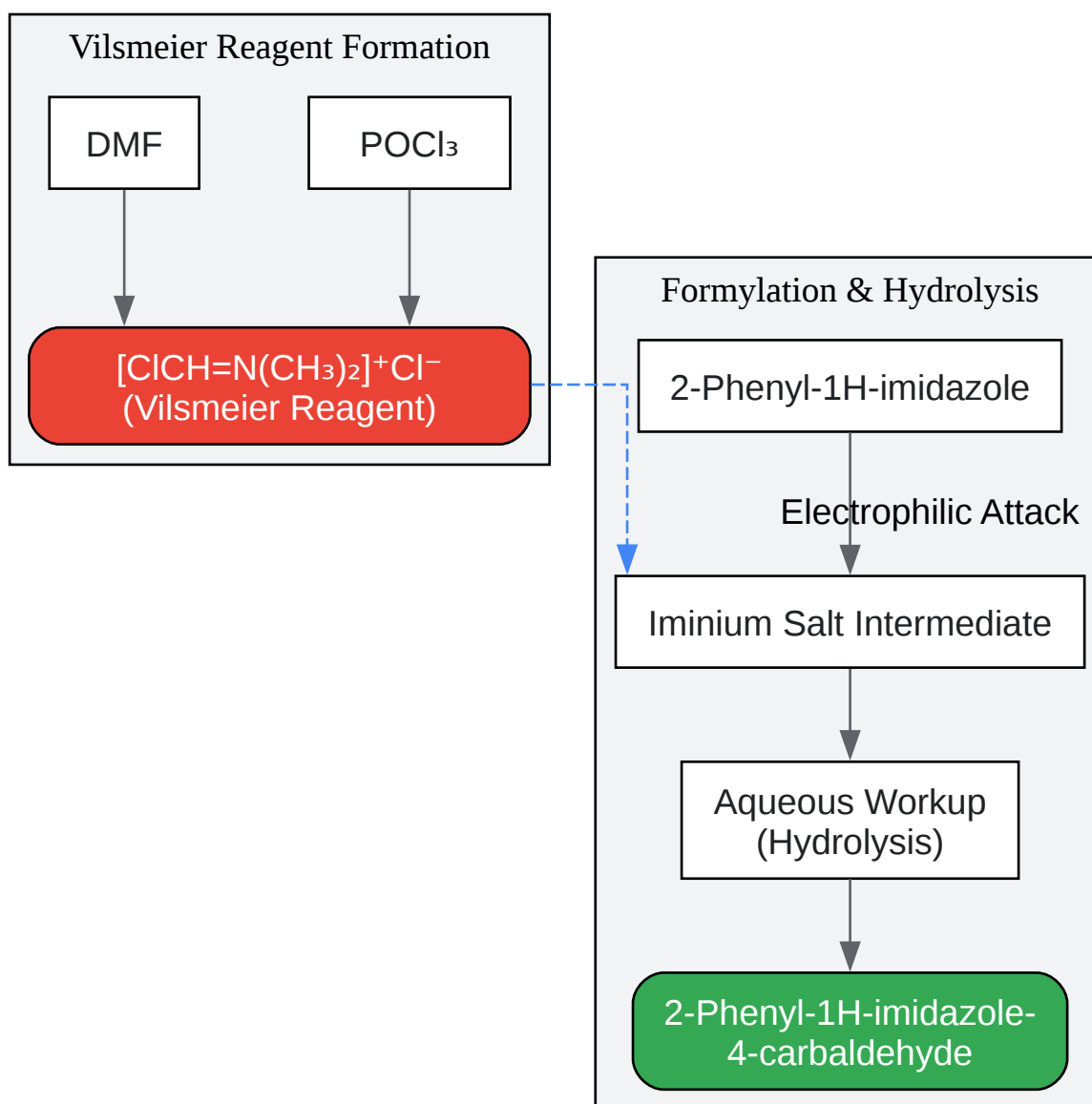


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Caption: Generalized Debus-Radziszewski Imidazole Synthesis.

## Strategy 2: Formylation via the Vilsmeier-Haack Reaction

A more direct and widely used method for introducing a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction. This approach would begin with the synthesis of 2-phenylimidazole, which is then subjected to the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to install the carbaldehyde group at the C4 position. The high reactivity of the imidazole ring makes it an excellent substrate for this type of electrophilic substitution.



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Caption: Vilsmeier-Haack formylation of 2-phenylimidazole.

## Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde

This protocol is a representative procedure based on the Vilsmeier-Haack formylation of 2-phenylimidazole.

Step 1: Synthesis of 2-Phenylimidazole

- In a round-bottom flask, combine benzaldehyde (1 eq.), glyoxal (40% in water, 1 eq.), and ammonium acetate (3-4 eq.) in glacial acetic acid.
- Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
- Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield crude 2-phenylimidazole. Recrystallize from an appropriate solvent system (e.g., ethanol/water) if necessary.

#### Step 2: Vilsmeier-Haack Formylation

- In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 5 eq.) to 0 °C in an ice bath.
- Add phosphorus oxychloride ( $\text{POCl}_3$ , 1.5 eq.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the solid Vilsmeier reagent will be observed.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
- Add a solution of 2-phenylimidazole (1 eq.), synthesized in Step 1, in DMF dropwise to the Vilsmeier reagent suspension.
- After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 3-5 hours. Monitor the reaction by TLC.
- Cool the mixture to room temperature and carefully pour it onto crushed ice.
- Basify the solution to pH 9-10 with a cold aqueous sodium hydroxide solution (e.g., 2M NaOH).

- The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
- Purify the crude product by column chromatography (Silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure **2-Phenyl-1H-imidazole-4-carbaldehyde**.

## Spectroscopic Characterization

The structural elucidation of **2-Phenyl-1H-imidazole-4-carbaldehyde** is confirmed through a combination of standard spectroscopic techniques. The expected spectral data are summarized below, based on the known effects of its constituent functional groups.

Technique	Expected Features
$^1\text{H}$ NMR	<ul style="list-style-type: none"><li>- Aldehyde Proton (CHO): A distinct singlet in the downfield region, typically <math>\delta</math> 9.5-10.5 ppm.</li><li>- Imidazole Ring Protons: Two singlets or doublets in the aromatic region (<math>\delta</math> 7.0-8.5 ppm), one for the C5-H and one for the N-H (which may be broad and exchangeable with <math>\text{D}_2\text{O}</math>).</li><li>- Phenyl Ring Protons: Multiplets in the aromatic region (<math>\delta</math> 7.2-8.0 ppm), corresponding to the ortho, meta, and para protons.</li></ul>
$^{13}\text{C}$ NMR	<ul style="list-style-type: none"><li>- Carbonyl Carbon (CHO): A characteristic peak in the highly deshielded region, <math>\delta</math> 185-195 ppm.</li><li>- Imidazole Ring Carbons: Peaks in the aromatic region (<math>\delta</math> 115-150 ppm). The C2 carbon attached to the phenyl group will be distinct from C4 and C5.</li><li>- Phenyl Ring Carbons: Multiple signals in the aromatic region (<math>\delta</math> 120-140 ppm).</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- N-H Stretch: A broad absorption band around <math>3100\text{-}3300\text{ cm}^{-1}</math>.</li><li>- C=O Stretch (Aldehyde): A strong, sharp absorption band around <math>1680\text{-}1700\text{ cm}^{-1}</math>.</li><li>- C=N and C=C Stretches: Medium to strong absorptions in the <math>1450\text{-}1620\text{ cm}^{-1}</math> region.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- Molecular Ion (<math>\text{M}^+</math>): A prominent peak at <math>m/z</math> corresponding to the molecular weight of the compound (172.18).</li></ul>

Note: Actual chemical shifts and absorption frequencies can vary based on the solvent and experimental conditions.

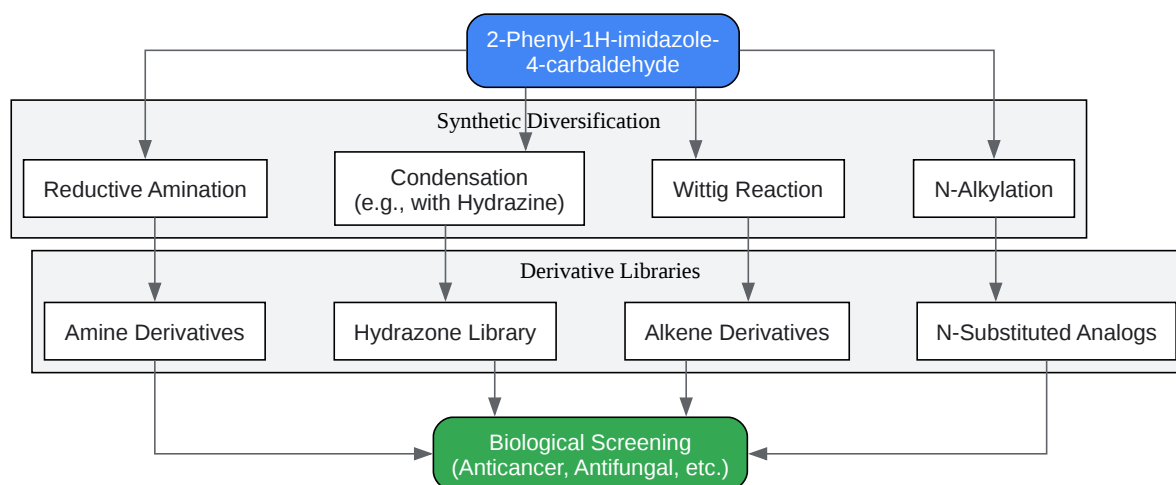
## Reactivity and Applications in Drug Development

The utility of **2-Phenyl-1H-imidazole-4-carbaldehyde** as a synthetic intermediate stems from the reactivity of its aldehyde group and the imidazole ring.

## Key Reactions:

- Reductive Amination: The aldehyde can be converted into various amines, providing access to a wide array of substituted side chains.
- Wittig Reaction: Allows for the formation of C=C double bonds, extending the carbon skeleton.
- Condensation Reactions: Can react with active methylene compounds or amines to form Schiff bases, oximes, hydrazones, and other derivatives, which are often biologically active themselves.
- N-Alkylation/Arylation: The N-H of the imidazole ring can be substituted, allowing for modulation of the compound's steric and electronic properties.

This chemical versatility enables its use as a core scaffold in the synthesis of more complex molecules with targeted biological activities.



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Caption: Synthetic workflow for drug candidate development.

## Safety and Handling

As a laboratory chemical, **2-Phenyl-1H-imidazole-4-carbaldehyde** must be handled with appropriate precautions.

- **Hazards:** The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Thorough toxicological properties have not been fully investigated.
- **Personal Protective Equipment (PPE):** Handle with chemical-resistant gloves, safety glasses with side-shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). The compound may be hygroscopic.
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

## Conclusion

**2-Phenyl-1H-imidazole-4-carbaldehyde** is a molecule of fundamental importance in modern synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable platform for the design and discovery of new chemical entities. Understanding its core properties, as detailed in this guide, empowers researchers to fully leverage its potential in developing next-generation therapeutics and functional materials.

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